
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine is a chemical compound known for its unique structure and potential applications in various fields of research. This compound is characterized by the presence of dichloro and fluorophenyl groups attached to an ethanamine backbone, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-dichloro-2-fluorobenzaldehyde with a suitable amine source under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine: Similar in structure but with different positional isomers, leading to variations in chemical and biological properties.
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one: A ketone derivative with distinct reactivity and applications.
(1S)-1-(3-fluorophenyl)ethan-1-amine hydrochloride:
Eigenschaften
Molekularformel |
C8H8Cl2FN |
|---|---|
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
1-(3,5-dichloro-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3 |
InChI-Schlüssel |
APJJLAONAVJKJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC(=C1)Cl)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)
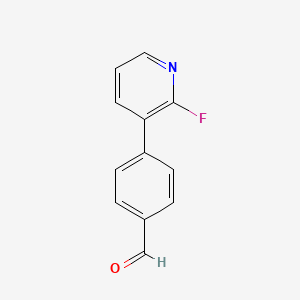
![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)
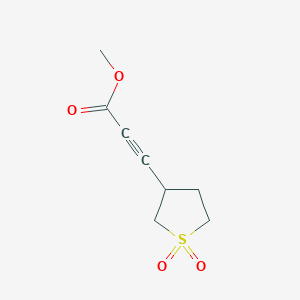
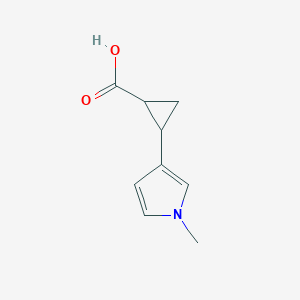
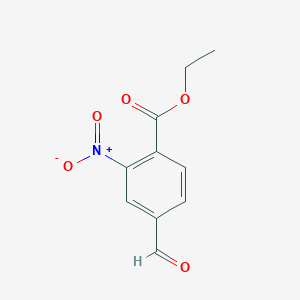
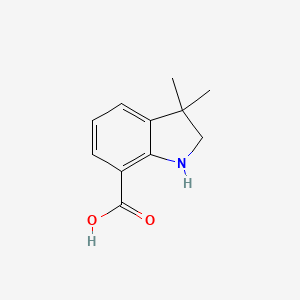
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13222463.png)
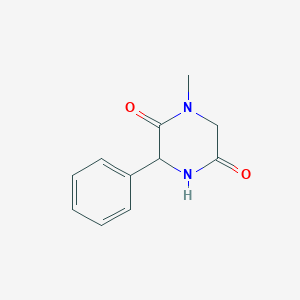

![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol](/img/structure/B13222470.png)
![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)
